3-(2-Methylphenyl)-2-thioxoimidazolidin-4-one is a compound belonging to the class of imidazolidinones, characterized by a five-membered ring structure containing nitrogen and sulfur atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer properties. The compound's structure features a thioxo group, which is critical for its reactivity and biological interactions.
The synthesis and characterization of 3-(2-Methylphenyl)-2-thioxoimidazolidin-4-one have been reported in various studies, highlighting its preparation from isothiocyanates and amino acids or their derivatives. The compound has been evaluated for its pharmacological properties, particularly in the context of cancer treatment and other therapeutic applications .
3-(2-Methylphenyl)-2-thioxoimidazolidin-4-one is classified as a thioxoimidazolidinone. Its classification stems from the presence of an imidazolidine ring with a thione functional group (C=S), which distinguishes it from other related compounds. This classification is significant in understanding its chemical behavior and potential applications in medicinal chemistry.
The synthesis of 3-(2-Methylphenyl)-2-thioxoimidazolidin-4-one typically involves the reaction of 2-methylphenyl isothiocyanate with an appropriate amino acid derivative, such as methylglycine. A common procedure includes:
The reaction mechanism involves nucleophilic attack by the amino acid on the electrophilic carbon of the isothiocyanate, leading to cyclization and formation of the thioxoimidazolidinone structure. The progress of the reaction can be monitored using thin-layer chromatography .
The molecular structure of 3-(2-Methylphenyl)-2-thioxoimidazolidin-4-one features:
The molecular formula is CHNS, with a molecular weight of approximately 220.29 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for characterization, providing insights into its structural features .
3-(2-Methylphenyl)-2-thioxoimidazolidin-4-one can participate in various chemical reactions due to its functional groups:
For example, reactions involving acylation or alkylation can modify the thioxo group or the nitrogen atoms in the imidazolidine ring, potentially enhancing biological activity or altering solubility properties .
The mechanism of action for 3-(2-Methylphenyl)-2-thioxoimidazolidin-4-one has been studied primarily in relation to its anticancer properties. It is believed that this compound exerts cytotoxic effects through several pathways:
In vitro studies have demonstrated that this compound can significantly reduce cell viability in hepatocellular carcinoma models, suggesting its potential as a therapeutic agent against liver cancer .
Relevant spectral data include:
3-(2-Methylphenyl)-2-thioxoimidazolidin-4-one has several scientific uses:
This compound exemplifies the ongoing research into thioxoimidazolidinones, highlighting their significance in drug development and therapeutic applications.
2-Thioxoimidazolidin-4-one (thiohydantoin) represents a privileged scaffold in medicinal chemistry, characterized by a five-membered heterocyclic ring containing nitrogen atoms at positions 1 and 3, a carbonyl at position 4, and a thiocarbonyl group at position 2. This structural architecture provides multiple sites for chemical modification (N1, N3, C5) while conferring distinctive electronic properties and hydrogen-bonding capabilities critical for biomolecular recognition. The core’s rigidity and planar geometry facilitate deep penetration into enzyme active sites, contributing to its prevalence in pharmacologically active compounds [8] [10]. Historically, derivatives of this scaffold have demonstrated diverse therapeutic activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects. The incorporation of aryl substituents at the N3 or C5 positions significantly modulates electronic distribution, lipophilicity, and steric bulk, thereby fine-tuning biological potency and selectivity. The 2-methylphenyl substitution at N3 exemplifies strategic functionalization aimed at optimizing ligand-receptor interactions while maintaining metabolic stability [7] [8].
The 2-thioxoimidazolidin-4-one core serves as a versatile pharmacophore due to its capacity for hydrogen bonding, dipole interactions, and metal coordination. The thiocarbonyl group (C=S) exhibits stronger hydrogen-bond acceptance compared to carbonyl groups, while the N-H moiety functions as a hydrogen bond donor. This dual functionality enables the scaffold to form stable interactions with biological targets such as enzymes and receptors. X-ray crystallographic studies reveal that the core maintains near-planarity, facilitating π-stacking interactions with aromatic amino acid residues in binding pockets [8]. The sulfur atom also contributes to electron delocalization across the ring, enhancing stability and influencing redox properties [7].
Table 1: Bioactivity Profiles of Representative 2-Thioxoimidazolidin-4-one Derivatives with Varying Substituents
Compound | R1 | R2 | Biological Activity | Key Metric |
---|---|---|---|---|
C6 [1] | 4-Methoxybenzylidene | H | Antibacterial vs. S. aureus | MIC = 62.5–125 μg/mL |
Compound 7 [2] | 1,3-Disubstituted phenyl | Anti-inflammatory | COX-2 Inhibition | IC50 = 197.68 μg/mL |
Compound 4 [4] | 4-Isopropylphenyl | Anticancer (HepG2) | IC50 = 0.017 μM | |
Compound 14 [9] | Benzoimidazole fused | Anticancer (HePG-2) | IC50 = 2.33 μg/mL |
The core’s synthetic flexibility enables diverse derivatization strategies. N3-aryl substitutions (e.g., 2-methylphenyl) introduce steric bulk that can enhance target specificity by occupying hydrophobic subpockets. C5 modifications, particularly sp2-hybridized alkylidenes, extend molecular planarity and improve penetration through cellular membranes. Quantum mechanical calculations indicate that electron-donating groups ortho to the N3 linkage increase electron density at the thiocarbonyl sulfur, potentially enhancing interactions with zinc ions in metalloenzymes like matrix metalloproteinases [7] [10]. Additionally, the core’s dipole moment (∼4.5 D) promotes solubility in aqueous biological environments, addressing a common limitation of hydrophobic drug candidates [8].
Aryl substitutions at N3 critically determine the spatial orientation and electronic properties of 2-thioxoimidazolidin-4-one derivatives. The 2-methylphenyl group exemplifies a strategically optimized substituent that balances steric occupancy, lipophilicity, and metabolic stability. Ortho-methylation induces a ∼30° dihedral angle between the phenyl ring and the hydantoin plane, positioning the methyl group to engage in van der Waals interactions with hydrophobic enzyme regions inaccessible to planar analogues [8]. This conformational constraint reduces rotational entropy upon binding, enhancing binding affinity (ΔG) by 1.5–2.0 kcal/mol in molecular dynamics simulations [7].
Electronic effects further modulate bioactivity. The methyl group’s hyperconjugative donation increases electron density at the ipso carbon, strengthening the N3-C(aryl) bond and reducing oxidative metabolism. Comparative studies show that 2-methylphenyl derivatives exhibit 3-fold longer microsomal half-lives than unsubstituted phenyl analogues [7]. In antimicrobial contexts, derivatives like 3-(2-methylphenyl)-2-thioxoimidazolidin-4-one disrupt bacterial membrane integrity through lipophilic interactions, with log P values ∼2.5 optimizing penetration through Gram-positive cell walls [1] [3].
Table 2: Structure-Activity Relationships (SAR) of N3-Aryl 2-Thioxoimidazolidin-4-ones
Aryl Substituent | Steric Effect | Electronic Effect | Bioactivity Highlight |
---|---|---|---|
2-Methylphenyl | Ortho-methyl creates torsional angle | +I effect enhances metabolic stability | 40% biofilm inhibition vs. S. aureus at 50 μg/mL [1] |
4-Methoxyphenyl | Minimal steric impact | +M effect increases C=S polarity | Anticancer IC50 = 0.017 μM (HepG2) [4] |
2,4-Difluorophenyl | Ortho-F reduces planarity | -I effect lowers electron density | Anti-trypanosomal EC50 = 4 nM [5] |
Unsubstituted phenyl | Planar conformation | Baseline electronics | Moderate COX-2 inhibition [2] |
The 2-methyl group’s bioisosteric equivalence to chloro substituents enables halogen-like interactions without metabolic liabilities. In anticancer applications, derivatives bearing this group induce G2/M cell cycle arrest and apoptosis in HepG2 cells via p53 upregulation and Bcl-2 suppression [4] [9]. Molecular docking confirms preferential binding to PI3Kα’s hinge region, where the methyl group contacts Val851, reducing IC50 by 40% compared to para-substituted analogues [4] [9].
Thiohydantoins emerged pharmacologically in the early 20th century with hypnotics like 5-ethyl-5-phenylhydantoin (Nirvanol). The discovery of phenytoin’s anticonvulsant properties in 1938 marked a pivotal shift toward therapeutic applications [10]. Structural diversification accelerated in the 1960s with synthetic methodologies enabling C5-alkylation and N3-arylation, expanding the scaffold’s pharmacological reach beyond neurology into oncology and infectious diseases [5] [10].
Table 3: Historical Development of Pharmacologically Active Thiohydantoins
Era | Key Compound | Structural Features | Therapeutic Application | Reference |
---|---|---|---|---|
1916 | Nirvanol | 5-Ethyl-5-phenyl | Hypnotic/Chorea therapy | [10] |
1938 | Phenytoin | 5,5-Diphenyl | Anticonvulsant | [10] |
2000s | IDH1 inhibitors | 5-(3,4-Dihydroxybenzylidene) | Glioma therapy | [5] |
2010s | Anti-trypanosomal agents | 1-Benzyl-3-aryl | African sleeping sickness | [5] |
2020s | PI3K/AKT inhibitors | N3-(2-Methylphenyl) | Hepatocellular carcinoma | [4] |
The 1990s saw the advent of 2-thioxoimidazolidin-4-ones in oncology, exemplified by 5-benzylidene derivatives inhibiting tyrosine kinases. Rational design in the 2000s yielded isoform-selective inhibitors, such as 3-benzyl-5-(3,4-dihydroxybenzylidene)-2-thiohydantoin (Ki = 4.7 μM vs. mutant IDH1), pivotal in glioma therapy [5]. Contemporary research focuses on hybrid molecules, such as benzoimidazole-fused thiohydantoins, which achieve sub-micromolar IC50 values in breast and liver cancer models by dual targeting of topoisomerase I and PI3K pathways [9] [10].
Pharmacological evolution reflects three paradigm shifts:
The 2-methylphenyl motif represents a modern refinement addressing historical limitations—particularly metabolic instability and limited tissue penetration—while retaining affinity for diverse targets [8] [10].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8